molecular formula C19H19N3O4S2 B2771549 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886915-90-8

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2771549
CAS No.: 886915-90-8
M. Wt: 417.5
InChI Key: KYKOUFXEOIPMIM-UHFFFAOYSA-N
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Description

N-(5-(3-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . The 1,3,4-oxadiazole ring is considered a valuable bioisostere for ester and amide functionalities, which can fine-tune the properties of drug-like molecules by influencing their polarity, metabolic stability, and hydrogen-bonding capacity . This particular derivative is engineered with a 3-(methylthio)phenyl substituent and a 3-tosylpropanamide side chain, structural features designed to explore specific interactions with biological targets. Compounds based on the 1,3,4-oxadiazole nucleus have been extensively investigated and demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential as antitumor , antibacterial , antiviral , and anti-inflammatory agents . The presence of the -N=C-O- linkage within the oxadiazole ring is often associated with these potent biological effects . This product is intended for research and development purposes, such as in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a biochemical tool for investigating novel therapeutic targets. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, utilizing personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOUFXEOIPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylthio group is introduced via nucleophilic substitution reactions, while the tosylpropanamide moiety is attached through amide bond formation reactions using tosyl chloride and appropriate amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is utilized as a building block for synthesizing more complex molecules. Its oxadiazole structure allows for the exploration of various chemical reactions and mechanisms. Researchers have employed this compound in studies related to reaction kinetics and mechanism elucidation.

Biology

Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, studies have shown that compounds containing the oxadiazole moiety can inhibit certain kinases involved in cancer cell proliferation. This inhibition can disrupt critical signaling pathways necessary for tumor growth and metastasis.

Case Study: Enzyme Inhibition
In a notable study published in ACS Omega, researchers synthesized derivatives of this compound and evaluated their inhibitory effects on specific kinases. The results demonstrated promising anti-proliferative activity against various cancer cell lines .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties. Its derivatives are being studied for anti-inflammatory and antimicrobial activities. The presence of the methylthio group is believed to enhance the lipophilicity of the molecule, potentially improving bioavailability .

Case Study: Antimicrobial Activity
A recent investigation highlighted the antimicrobial properties of this compound against several bacterial strains. The study found that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Industry

In industrial applications, this compound can be utilized in developing new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functionalities such as increased stability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide include other oxadiazole derivatives, such as:

  • 1,3,4-Thiadiazole derivatives
  • 1,2,4-Oxadiazole derivatives
  • 1,3,4-Triazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is the presence of the tosylpropanamide moiety, which can enhance its solubility, stability, and bioavailability. Additionally, the methylthio group can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has gained attention for its diverse biological activities. This compound incorporates an oxadiazole ring and a tosylpropanamide moiety, which are known for their potential therapeutic applications. The unique structural features of this compound suggest that it may exhibit significant pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Oxadiazole Ring: Contributes to the compound's reactivity and biological activity.
  • Tosyl Group: Enhances solubility and may influence the interaction with biological targets.
  • Methylthio Group: Potentially increases the lipophilicity and alters the electronic properties of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit DNA replication processes, leading to cell death.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related oxadiazole derivatives against a range of pathogens. The findings indicated that compounds with similar structures exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): Many derivatives showed MIC values ranging from 1 to 64 µg/mL against various strains, suggesting potent antibacterial activity .
CompoundMIC (µg/mL)Target Organism
6c1MRSA
3g0.21Pseudomonas aeruginosa
3f16Escherichia coli

Cytotoxicity Assays

In vitro cytotoxicity assays using cell lines such as HaCat and Balb/c 3T3 have shown that certain derivatives possess low toxicity while maintaining antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy Against Pseudomonas aeruginosa:
    A derivative similar to this compound demonstrated significant activity against Pseudomonas aeruginosa with an MIC of 0.21 µM. This suggests potential for development as an antimicrobial agent .
  • Molecular Docking Studies:
    Computational studies have indicated that oxadiazole derivatives can effectively bind to active sites of critical enzymes like DNA gyrase. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which are crucial for their antibacterial action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclization of hydrazide intermediates with appropriate electrophiles. For example:

React 3-(methylthio)phenylhydrazine with a carbonyl source to form the oxadiazole core.

Introduce the tosylpropanamide moiety via nucleophilic substitution or coupling reactions (e.g., using tosyl chloride under basic conditions).

  • Key Steps : Reflux in triethylamine or DMF, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, gradient elution) to achieve >95% purity. Confirm purity via HPLC and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Identify protons adjacent to the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and tosyl group (δ 2.4 ppm for methyl protons) .
  • IR Spectroscopy : Confirm sulfonamide (SO₂ stretching at ~1350 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours.
  • Monitor degradation via HPLC.
  • Findings : Sulfonamide bonds are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >9) conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or oxadiazole rings) influence biological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Compare analogues (e.g., replacing methylthio with nitro or chloro groups) in bioassays.
  • Example : In similar oxadiazole derivatives, nitro groups enhance antimicrobial activity, while methylthio improves metabolic stability .
    • Data Analysis : Use IC50/EC50 values to quantify potency differences. Statistical tools (ANOVA) can resolve significance (p <0.05) .

Q. What computational strategies predict binding interactions between this compound and biological targets (e.g., enzymes)?

  • Methods :

Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or bacterial topoisomerases.

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

  • Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol), hydrogen bond interactions with catalytic residues .

Q. How can contradictory reports on this compound’s mechanism of action (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

  • Experimental Design :

Multi-target assays : Test against bacterial strains (MIC values) and inflammatory markers (e.g., TNF-α inhibition).

Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays (e.g., COX-2 inhibition).

  • Resolution : Contradictions may arise from off-target effects or assay-specific conditions. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Recommendations

  • Synthesis : Optimize reaction time (4–6 hours) and solvent (DMF > acetonitrile for higher yields) .
  • Data Contradictions : Use crystallography (e.g., X-ray) to resolve ambiguous binding modes .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

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